Cas no 899752-16-0 (2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide)

2-{5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridine moiety and an acetamide group with a trifluoromethoxy substituent. This structure imparts unique physicochemical properties, including enhanced binding affinity and metabolic stability, making it a promising candidate for medicinal chemistry applications. The presence of the trifluoromethoxy group contributes to improved lipophilicity and bioavailability, while the oxadiazole-thioether linkage offers potential for selective interactions with biological targets. Its well-defined molecular architecture makes it suitable for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's synthetic versatility further supports its utility in structure-activity relationship studies.
2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide structure
899752-16-0 structure
Product name:2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide
CAS No:899752-16-0
MF:C16H11F3N4O3S
MW:396.343752145767
CID:5487014

2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide
    • Inchi: 1S/C16H11F3N4O3S/c17-16(18,19)26-12-3-1-11(2-4-12)21-13(24)9-27-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
    • InChI Key: STTLJKAUQQPTMW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CSC1=NN=C(C2=CC=NC=C2)O1

2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2771-0086-1mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2771-0086-5μmol
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2771-0086-5mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2771-0086-20mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2771-0086-3mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2771-0086-15mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2771-0086-20μmol
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2771-0086-10μmol
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2771-0086-50mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2771-0086-40mg
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
899752-16-0 90%+
40mg
$140.0 2023-07-28

Additional information on 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide

Comprehensive Overview of 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 899752-16-0)

In the realm of medicinal chemistry and pharmaceutical research, 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 899752-16-0) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This molecule, characterized by its 1,3,4-oxadiazole core and trifluoromethoxy substituent, represents a promising scaffold for drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases.

The compound's pyridin-4-yl moiety and sulfanyl linker contribute to its ability to interact with biological targets, such as enzymes and receptors, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers have explored its potential as a modulator of key signaling pathways, including those involved in kinase inhibition and protein-protein interactions. These properties align with current trends in precision medicine, where targeted therapies are increasingly sought after.

Recent advancements in computational chemistry and AI-driven drug design have further highlighted the relevance of 899752-16-0. The compound's molecular descriptors, such as its lipophilicity and hydrogen-bonding capacity, make it amenable to optimization using machine learning algorithms. This synergy between traditional synthetic chemistry and modern in silico techniques underscores its potential in accelerating drug development pipelines.

From a synthetic perspective, the preparation of 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide involves multi-step organic transformations, including cyclization and amide coupling reactions. The 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry, is often synthesized via oxidative cyclization of hydrazides, offering opportunities for structural diversification. Such methodologies are frequently discussed in forums focusing on green chemistry and sustainable synthesis, reflecting broader industry priorities.

In the context of drug repurposing, this compound has garnered attention due to its structural similarity to known bioactive molecules. Its trifluoromethoxy group, in particular, is a hallmark of many FDA-approved drugs, enhancing metabolic stability and membrane permeability. These attributes are critical in addressing challenges like drug resistance and bioavailability, which are frequently searched topics in pharmaceutical research.

Ongoing studies are investigating the pharmacokinetic and toxicological profiles of 899752-16-0, with preliminary data suggesting favorable ADME (absorption, distribution, metabolism, and excretion) properties. The compound's potential applications extend beyond small-molecule therapeutics, including its use as a chemical probe for elucidating biological mechanisms—a growing area of interest in academic and industrial labs alike.

As the scientific community continues to explore the therapeutic landscape of 1,3,4-oxadiazole derivatives, 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide stands out as a versatile candidate. Its integration into high-throughput screening platforms and fragment-based drug design initiatives further solidifies its role in modern drug discovery. With the increasing demand for novel bioactive compounds, this molecule exemplifies the intersection of innovation and practicality in pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.